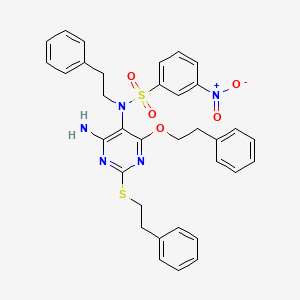
Antiparasitic agent-19
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiparasitic agent-19 is a compound used to combat parasitic infections. It belongs to a class of chemicals known for their efficacy against a wide range of parasites, including those causing diseases in humans and animals. This compound is particularly noted for its broad-spectrum activity and relatively low toxicity, making it a valuable tool in both medical and veterinary applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-19 typically involves a multi-step process. One common route includes the reaction of a primary amine with a carboxylic acid derivative under acidic conditions to form an amide. This intermediate is then subjected to cyclization reactions to form the core structure of the compound. The final steps often involve functional group modifications to enhance the antiparasitic activity.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure consistency. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process and ensure the final product meets regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Antiparasitic agent-19 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated compounds, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions often result in the formation of new carbon-nitrogen or carbon-sulfur bonds.
Applications De Recherche Scientifique
Antiparasitic agent-19 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in research on parasite biology and the development of new antiparasitic therapies.
Medicine: Investigated for its potential to treat various parasitic infections, including those caused by protozoa and helminths.
Industry: Utilized in the development of veterinary medicines and agricultural products to control parasitic infestations in livestock and crops.
Mécanisme D'action
The mechanism of action of Antiparasitic agent-19 involves the inhibition of key enzymes and pathways essential for parasite survival. It targets specific molecular structures within the parasite, disrupting cellular processes such as energy production, protein synthesis, and cell division. This leads to the eventual death of the parasite and the resolution of the infection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ivermectin: A well-known antiparasitic agent with a broad spectrum of activity.
Albendazole: Used to treat a variety of parasitic worm infestations.
Praziquantel: Effective against schistosomiasis and other parasitic worm infections.
Uniqueness
Antiparasitic agent-19 is unique in its specific molecular structure, which allows for targeted action against a wide range of parasites with minimal toxicity to the host. Its broad-spectrum activity and relatively low incidence of resistance make it a valuable addition to the arsenal of antiparasitic agents.
Propriétés
Formule moléculaire |
C34H33N5O5S2 |
|---|---|
Poids moléculaire |
655.8 g/mol |
Nom IUPAC |
N-[4-amino-6-(2-phenylethoxy)-2-(2-phenylethylsulfanyl)pyrimidin-5-yl]-3-nitro-N-(2-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C34H33N5O5S2/c35-32-31(38(22-19-26-11-4-1-5-12-26)46(42,43)30-18-10-17-29(25-30)39(40)41)33(44-23-20-27-13-6-2-7-14-27)37-34(36-32)45-24-21-28-15-8-3-9-16-28/h1-18,25H,19-24H2,(H2,35,36,37) |
Clé InChI |
QWAKNJPHVUJCRB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(C2=C(N=C(N=C2OCCC3=CC=CC=C3)SCCC4=CC=CC=C4)N)S(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















